molecular formula C11H13N3 B2659419 2-(2-Ethyl-imidazol-1-yl)-phenylamine CAS No. 937607-78-8

2-(2-Ethyl-imidazol-1-yl)-phenylamine

Cat. No. B2659419
CAS RN: 937607-78-8
M. Wt: 187.246
InChI Key: DZKHUVAAUVIUAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethyl-imidazol-1-yl)-phenylamine is a chemical compound with the molecular formula C11H13N3 . It contains a total of 28 bonds, including 15 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 primary amine (aromatic), and 1 Imidazole .


Molecular Structure Analysis

The molecular structure of 2-(2-Ethyl-imidazol-1-yl)-phenylamine includes an imidazole ring attached to a phenyl ring via an amine group . The imidazole ring is substituted at the 2-position with an ethyl group .

Scientific Research Applications

Efficient Catalysis in Transesterification/Acylation Reactions

Imidazol-2-ylidenes, a class of N-heterocyclic carbenes (NHCs) to which 2-(2-Ethyl-imidazol-1-yl)-phenylamine is related, have shown efficiency as catalysts in transesterification involving esters and alcohols. Low catalyst loadings of aryl- or alkyl-substituted NHC catalysts facilitate the acylation of alcohols with vinyl acetate at room temperature, demonstrating their potential in synthetic organic chemistry (Grasa, G., Gueveli, T., Singh, R., & Nolan, S., 2002).

Synthesis and Structural Characterization of Mercury(II)-azoimine Compounds

Compounds related to 2-(2-Ethyl-imidazol-1-yl)-phenylamine have been used in synthesizing mercury(II) compounds, demonstrating the structural versatility and reactivity of imidazole derivatives. These compounds are characterized by their complex formation and have been analyzed using IR, UV–Vis, and NMR spectral data, contributing to coordination chemistry and metal-organic frameworks (Chand, B., Ray, U., Santra, P., Mostafa, G., Lu, T., & Sinha, C., 2003).

Corrosion Inhibition for Mild Steel

Imidazoline derivatives, closely related to 2-(2-Ethyl-imidazol-1-yl)-phenylamine, have been investigated as corrosion inhibitors for mild steel in acid solutions. Their effectiveness highlights the potential of imidazole derivatives in industrial applications, protecting materials against corrosion (Zhang, K., Xu, B., Yang, W., Yin, X., Liu, Y., & Chen, Y., 2015).

Potential Antipsychotic Agents

2-Phenyl-4-(aminomethyl)imidazoles, structurally similar to 2-(2-Ethyl-imidazol-1-yl)-phenylamine, were synthesized as dopamine D2 receptor blockers, indicating their potential as antipsychotic agents. This underscores the importance of imidazole derivatives in medicinal chemistry and pharmacology (Thurkauf, A., Hutchison, A., Peterson, J., Cornfield, L., Meade, R., Huston, K., Harris, K., Ross, P., Gerber, K., & Ramabhadran, T. V., 1995).

Fluorescent OLEDs and Deep-Blue Electroluminescence

Imidazole-based compounds have been synthesized for use in organic light-emitting devices (OLEDs), showing potential in electronic and photonic applications. The incorporation of imidazole derivatives into OLEDs contributes to the development of high-performance, energy-efficient lighting and display technologies (Jayabharathi, J., Anudeebhana, J., Thanikachalam, V., & Sivaraj, S., 2020); (Chen, W., Yuan, Y., Ni, S., Zhu, Z., Zhang, J., Jiang, Z., Liao, L., Wong, F., & Lee, C., 2017).

properties

IUPAC Name

2-(2-ethylimidazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-11-13-7-8-14(11)10-6-4-3-5-9(10)12/h3-8H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKHUVAAUVIUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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